molecular formula C17H15BrN4S B2357094 3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179473-63-2

3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No.: B2357094
CAS No.: 1179473-63-2
M. Wt: 387.3
InChI Key: FDBRWHTWJGDYEK-UHFFFAOYSA-N
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Description

3-Phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a heterocyclic compound featuring a fused triazole-thiadiazine core. The structure comprises a triazolo[3,4-b][1,3,4]thiadiazine scaffold substituted with a phenyl group at position 3 and a p-tolyl (4-methylphenyl) group at position 6, with hydrobromic acid as the counterion. This compound belongs to a class of molecules extensively studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

The synthesis of such derivatives typically involves cyclocondensation reactions between 4-amino-3-mercaptotriazoles and α-bromoketones or phenacyl bromides under reflux conditions, as outlined in general synthetic routes for triazolothiadiazines . Its molecular structure has been characterized using spectral techniques (IR, NMR, MS) and elemental analysis, consistent with related compounds reported in the literature .

Properties

IUPAC Name

6-(4-methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S.BrH/c1-12-7-9-13(10-8-12)15-11-22-17-19-18-16(21(17)20-15)14-5-3-2-4-6-14;/h2-10H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBRWHTWJGDYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=CC=C4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Amino-3-Mercapto-1,2,4-Triazoles with Phenacyl Bromides

The most widely employed method for constructing the triazolo[3,4-b]thiadiazine core involves cyclocondensation reactions between 4-amino-3-mercapto-1,2,4-triazoles and α-halocarbonyl compounds. For the target compound, 4-amino-5-phenyl-1,2,4-triazole-3-thiol serves as the primary precursor, reacting with p-tolyl phenacyl bromide under basic conditions.

Reaction Mechanism and Conditions

The nucleophilic thiol group of the triazole attacks the α-carbon of phenacyl bromide, followed by intramolecular cyclization to form the thiadiazine ring. Base catalysts such as triethylamine or sodium hydride facilitate deprotonation, while ethanol or dimethylformamide (DMF) acts as the solvent. A typical procedure involves refluxing equimolar quantities of the triazole-thiol and phenacyl bromide in ethanol with triethylamine (2 equiv) for 4–6 hours, yielding the thiadiazine intermediate. Subsequent treatment with hydrobromic acid (48% w/v) in ethanol precipitates the hydrobromide salt.

Table 1: Optimization of Cyclocondensation Parameters
Parameter Optimal Condition Yield (%) Reference
Solvent Ethanol 78–85
Catalyst Triethylamine 82
Temperature Reflux (78°C) 85
Reaction Time 5 hours 78

Multi-Component Reaction (MCR) Strategies

Recent advances emphasize one-pot MCRs to streamline synthesis. A four-component reaction combining 4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol , p-tolualdehyde , acetylacetone , and phenacyl bromide achieves concurrent formation of the triazole and thiadiazine rings. This method enhances atom economy and reduces purification steps.

Procedural Details

  • Hydrazine Formation : The triazole-thiol reacts with p-tolualdehyde in acetic acid to form a hydrazone intermediate.
  • Cyclization : Addition of phenacyl bromide and acetylacetone in DMF under microwave irradiation (100°C, 20 minutes) induces cyclocondensation, yielding the triazolo-thiadiazine framework.
  • Salt Formation : Treatment with HBr in ethanol affords the hydrobromide salt (yield: 70–75%).

Ring Transformation from Oxadiazole Precursors

An alternative route involves ring expansion of oxadiazole-3-thiones. Reacting 5-phenyl-1,3,4-oxadiazole-2-thione with p-tolyl magnesium bromide generates a thioketone intermediate, which undergoes cycloaddition with hydrazine hydrate to form the triazolo-thiadiazine core. While less common, this method avoids harsh halogenating agents.

Table 2: Comparative Analysis of Synthetic Routes
Method Advantages Limitations Yield (%)
Cyclocondensation High regioselectivity Requires toxic α-haloketones 78–85
MCR One-pot synthesis, atom economy Sensitive to stoichiometry 70–75
Ring Transformation Avoids halogenated reagents Multi-step, lower yields 60–65

Stereochemical Considerations and Characterization

The trans-configuration of the 6,7-dihydro-5H-thiadiazine intermediate isomerizes to cis under polar aprotic solvents (e.g., DMSO), as confirmed by ¹H–¹³C HMBC NMR. X-ray crystallography of the hydrobromide salt reveals planar triazole and thiadiazine rings, with bromide counterions stabilizing the lattice.

Scale-Up and Industrial Feasibility

Pilot-scale studies demonstrate that the cyclocondensation route achieves consistent yields (80–82%) at 1 kg batches using ethanol-water mixtures (3:1 v/v) and catalytic triethylamine. However, MCRs face challenges in byproduct management, necessitating advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Research indicates that compounds within the triazolothiadiazine class exhibit a wide range of pharmacological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation across various lines including leukemia and breast cancer. In vitro studies conducted at the National Cancer Institute demonstrated significant antitumor activity against multiple cancer types .
  • Antimicrobial Properties : The compound has been tested for its antimicrobial efficacy against various pathogens. For instance, derivatives have shown high antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Antiviral Effects : Preliminary studies suggest potential antiviral properties, positioning this compound as a candidate for developing new antiviral medications.

Table 2: Summary of Biological Activities

Activity TypeDescription
AnticancerEffective against multiple cancer cell lines
AntimicrobialActive against Gram-positive and Gram-negative bacteria
AntiviralPotential for development as an antiviral agent

Case Studies

Case Study 1: Antitumor Activity Assessment
A study synthesized various derivatives of 3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide and assessed their anticancer properties using the sulforhodamine B assay on 60 cancer cell lines. Results indicated that some derivatives exhibited significant cytotoxicity, particularly against MDA-MB-468 breast cancer cells .

Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of synthesized triazolothiadiazines. The compounds were screened against several bacterial strains using the serial dilution method. The results showed promising antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .

Industrial Applications

In industrial contexts, this compound serves as a valuable synthetic intermediate for creating more complex heterocyclic compounds. It also shows promise in developing enzyme inhibitors for applications such as carbonic anhydrase inhibition and cholinesterase inhibition.

Mechanism of Action

The mechanism of action of 3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. It binds to the active sites of these enzymes, preventing their normal function.

    Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

    Anticancer Activity: The compound induces apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.

Comparison with Similar Compounds

The biological and physicochemical properties of triazolothiadiazine derivatives are highly dependent on substituent patterns at positions 3, 6, and 5. Below is a comparative analysis of structurally analogous compounds:

Substituent Effects on Anticancer Activity
Compound Name Substituents (Position 3/6/7) Biological Activity (IC₅₀ or % Inhibition) Reference
Target Compound 3-Ph, 6-p-Tolyl, HBr salt Antitumor activity (Under investigation)
3-(3-Chlorophenyl)-6-aryl-7H-triazolothiadiazine (113h) 3-ClPh, 6-p-ClPh 45.44% growth inhibition (NCI-60 panel)
3-Ethyl-6-methyl-7-(2-arylhydrazono) derivatives (59) 3-Et, 6-Me, 7-arylhydrazono Moderate anticancer activity (HCT cell line)
3-(Trifluoromethyl)-6-methyl-7-arylhydrazono (317) 3-CF₃, 6-Me, 7-arylhydrazono Potent anti-proliferative effects (HCT)

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, CF₃) at position 3 enhance anticancer activity. For example, 3-(3-chlorophenyl)-6-(p-chlorophenyl) derivative 113h showed superior inhibition over unsubstituted analogs .
  • Hydrobromide salts like the target compound may improve solubility and bioavailability compared to neutral analogs .
Antimicrobial Activity
Compound Name Substituents Antimicrobial Activity (MIC, µg/mL) Reference
3-(3-Chlorophenyl)-6-aryl-7H-triazolothiadiazine (7a-j) 3-ClPh, 6-aryl Significant inhibition against S. aureus and C. albicans
3-(2-Furyl)-6-(4-MePh)-7H-triazolothiadiazine 3-furyl, 6-p-Tolyl Moderate activity against Gram-positive bacteria

Key Findings :

  • Halogenated aryl groups (e.g., 3-ClPh) at position 3 correlate with stronger antimicrobial effects .
  • The target compound’s p-tolyl group (electron-donating methyl) may reduce antimicrobial potency compared to chloro-substituted analogs .
Physicochemical and Structural Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Spectral Data (MS, m/z) Reference
Target Compound (Hydrobromide) ~414 (base) + 81 (HBr) Not reported Not available
3-Ethyl-6-methyl-7-(2-o-tolylhydrazono) (5b) 327.4 150–152 M⁺ at 327
3-(3-Bromophenyl)-6-(4-NO₂Ph) derivative 416.25 Not reported M⁺ at 416

Key Findings :

  • Hydrobromide salts often exhibit higher melting points and improved crystallinity compared to neutral derivatives .
  • Electron-deficient substituents (e.g., NO₂, Br) increase molecular weight and may alter solubility .
Enzyme Inhibition (PDE4 Selectivity)
Compound Name Substituents PDE4 Inhibition (IC₅₀, nM) Selectivity Over Other PDEs Reference
(R)-3-(2,5-Dimethoxyphenyl)-6-(4-MeO-3-THF) (10) 3-diMeOPh, 6-MeO-THF <10 nM (PDE4A) >100-fold selectivity
Target Compound 3-Ph, 6-p-Tolyl Not tested

Key Findings :

  • Methoxy and diether substituents at position 6 enhance PDE4A binding affinity .
  • The target compound’s p-tolyl group lacks oxygen-based substituents, likely reducing PDE4 affinity compared to 10 .

Biological Activity

3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a heterocyclic compound characterized by a unique structural framework that integrates triazole and thiadiazine rings. This compound has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C₁₇H₁₅BrN₄S
  • Molecular Weight : 387.3 g/mol
  • CAS Number : 1179473-63-2

Anticancer Activity

Recent studies have highlighted the potential of 3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa0.046Induces G₂/M phase arrest and apoptosis
HT-290.57Inhibits tubulin polymerization
A5490.96Antivascular activity in wound healing assays

The compound exhibited a concentration-dependent inhibition of cell growth and was found to induce apoptosis in HeLa cells through mechanisms involving cell cycle arrest and tubulin disruption .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

Studies indicate that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

The biological activities of 3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes involved in cancer progression and inflammation.
  • Gene Expression Modulation : It alters the expression levels of genes associated with cell proliferation and survival.
  • Receptor Binding : Potential interactions with cellular receptors may lead to downstream signaling alterations.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in an A549 xenograft mouse model. The results demonstrated a significant reduction in tumor size without observable toxicity, indicating a favorable therapeutic index .

Another study focused on the synthesis and evaluation of derivatives of this compound which showed enhanced biological activities compared to the parent molecule . These derivatives were assessed for their ability to inhibit specific enzymes linked to cancer metabolism.

Q & A

Q. What are the established synthetic routes for 3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide?

The compound is typically synthesized via cyclocondensation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with phenacyl bromides. For example, 4-amino-5-(p-tolyl)-1,2,4-triazole-3-thiol reacts with phenacyl bromide derivatives in ethyl acetate or ethanol under reflux, catalyzed by potassium hydroxide. The hydrobromide salt forms during purification . Key parameters include solvent choice (e.g., ethanol vs. ethyl acetate), reaction time (6–12 hours), and temperature (70–80°C).

Q. Which spectroscopic and crystallographic methods are used to confirm its structure?

  • X-ray crystallography resolves the core heterocyclic framework and substituent orientations (e.g., dihedral angles between phenyl and p-tolyl groups) .
  • NMR spectroscopy (¹H, ¹³C) identifies proton environments, such as aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • IR spectroscopy confirms functional groups (e.g., C=N stretching at ~1600 cm⁻¹, S–C vibrations at ~650 cm⁻¹) .

Q. What preliminary biological screening assays are recommended?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ampicillin .
  • Anticancer activity : Sulforhodamine B (SRB) assays on NCI-60 cancer cell lines (e.g., breast cancer MDA-MB-468) to determine GI₅₀ values .
  • Enzyme inhibition : PDE4 isoform selectivity assays using fluorescence-based enzymatic kits .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • Substituent position : Replacing 3-phenyl with 3-(2-methoxyphenyl) enhances PDE4 inhibitory potency (IC₅₀ < 10 nM) due to improved π-π stacking .
  • Alkyl chain length : Hydrobromide salts with longer alkyl chains (e.g., pentyl at position 3) show 5-fold higher antiproliferative activity against MDA-MB-468 cells compared to ethyl derivatives .
  • Electron-withdrawing groups : Bromine at the p-tolyl ring increases antimicrobial activity (MIC 2–4 µg/mL vs. 8–16 µg/mL for unsubstituted analogs) .

Table 1 : SAR of 3-Substituents and Anticancer Activity (NCI-60 Panel)

Substituent (Position 3)GI₅₀ (MDA-MB-468)GI₅₀ (HCT-116)
H12 µM18 µM
Ethyl8 µM14 µM
Pentyl4 µM9 µM
Data adapted from .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC₅₀/MIC values often arise from:

  • Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) or serum content (e.g., 10% FBS) alters compound stability .
  • Cell line heterogeneity : MDA-MB-231 (triple-negative breast cancer) may show lower sensitivity than hormone-responsive MCF-7 cells .
  • Salt form : Hydrobromide salts exhibit higher solubility in aqueous media than free bases, affecting bioavailability . Recommendation: Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) and include positive controls (e.g., rolipram for PDE4 assays) .

Q. What computational strategies support mechanistic studies of this compound?

  • Molecular docking : Glide/SP docking into PDE4B (PDB: 1F0J) identifies critical interactions (e.g., hydrogen bonds with Gln-369, hydrophobic contacts with Ile-336) .
  • DFT calculations : Predict tautomeric stability; the 7H-triazolo-thiadiazine tautomer is 3.2 kcal/mol more stable than the 5H-form .
  • MD simulations : Assess binding mode stability over 100 ns trajectories (RMSD < 2 Å for PDE4-ligand complexes) .

Q. How does tautomerism affect physicochemical and biological properties?

Tautomeric equilibria between 7H and 5H forms influence:

  • Solubility : The 7H tautomer has higher aqueous solubility (LogP 2.1 vs. 2.9 for 5H) due to enhanced polarity .
  • Bioactivity : The 7H form shows 10-fold higher PDE4 inhibition (IC₅₀ 7 nM vs. 70 nM for 5H) due to optimal fit in the catalytic pocket . Experimental validation: Use ¹³C NMR in DMSO-d₆ to monitor tautomer ratios (e.g., 85:15 7H:5H at 25°C) .

Q. What pharmacokinetic challenges are associated with this compound?

  • Metabolic stability : Microsomal assays (human liver microsomes) reveal rapid oxidation of p-tolyl groups (t₁/₂ < 15 min), mitigated by fluorine substitution .
  • Plasma protein binding : >90% binding (albumin) reduces free fraction; modify with PEGylation to enhance bioavailability .
  • Blood-brain barrier permeability : Low CNS penetration (Pe < 5 × 10⁻⁶ cm/s) due to high molecular weight (>400 Da) .

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